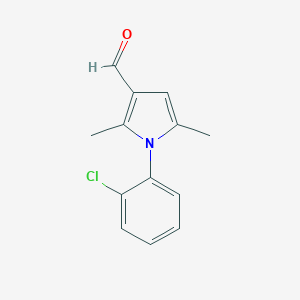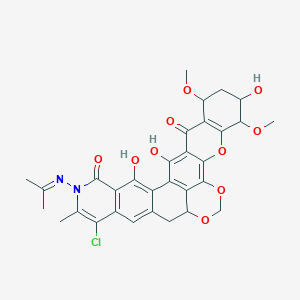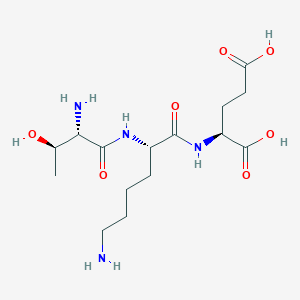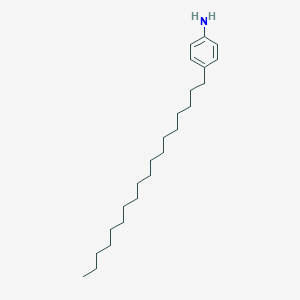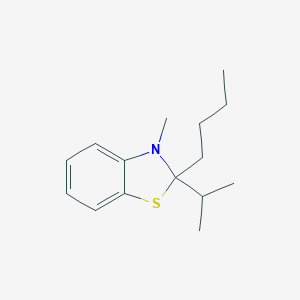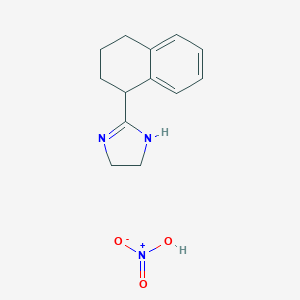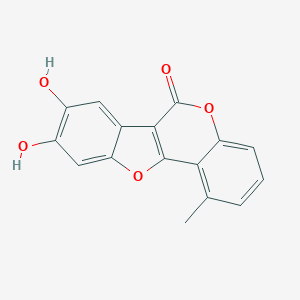
8,9-Dihydroxy-1-methylcoumestan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,9-Dihydroxy-1-methylcoumestan, also known as Mutisifurocoumarin, is a chemical compound with the molecular formula C16H10O5 .
Molecular Structure Analysis
The molecular structure of 8,9-Dihydroxy-1-methylcoumestan consists of 16 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms, giving it a molecular weight of 282.052825 . The structure includes a benzofurochromenone ring system .Wissenschaftliche Forschungsanwendungen
Antitumoral Activity
8,9-Dihydroxy-1-methylcoumestan and its derivatives have been explored for their antitumoral properties. A study reports the synthesis of a natural isoflavonoid with antitumoral activity and its corresponding coumestan derivative, highlighting the potential of these compounds in cancer treatment (Silva, Netto, & Costa, 2004).
Synthesis and Complexation Study
Research on the synthesis and complexation of coumestan derivatives, including those related to 8,9-Dihydroxy-1-methylcoumestan, has been conducted. This includes the study of their complexation with crown ethers, which can be pivotal in developing novel chemical compounds with varied applications (Abdurrahmanoğlu et al., 2005).
Role in Cell Cycle Arrest
A specific derivative, 3,9-dihydroxy-2-prenylcoumestan, a furanocoumarin, has been studied for its effects on cell cycle arrest in prostate cancer cells, demonstrating the potential of coumestan derivatives in therapeutic applications for cancer (Gulappa et al., 2013).
Electrochemical Synthesis
The electrochemical synthesis of coumestan derivatives, including those related to 8,9-Dihydroxy-1-methylcoumestan, has been investigated. This method offers an efficient way to produce these compounds, which can be used in various scientific applications (Golabi & Nematollahi, 1997).
Immunomodulatory Properties
A new coumestan derivative isolated from Flemingia philippinensis showed significant immunosuppressive activities. This discovery adds to the therapeutic potential of coumestan derivatives in modulating immune responses (Li et al., 2011).
Antimicrobial Activities
Studies have been conducted on coumestan derivatives for their antimicrobial activities. The identification of new compounds and their potential application in treating microbial infections showcases the versatility of coumestan derivatives (Liang et al., 2007).
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
115532-07-5 |
|---|---|
Produktname |
8,9-Dihydroxy-1-methylcoumestan |
Molekularformel |
C16H10O5 |
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
8,9-dihydroxy-1-methyl-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C16H10O5/c1-7-3-2-4-11-13(7)15-14(16(19)21-11)8-5-9(17)10(18)6-12(8)20-15/h2-6,17-18H,1H3 |
InChI-Schlüssel |
BAEPLXZETIZHEU-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O |
Kanonische SMILES |
CC1=C2C(=CC=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O |
Andere CAS-Nummern |
115532-07-5 |
Synonyme |
11,12-DHMC 11,12-dihydroxy-5-methylcoumestan |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B39013.png)
![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)
